1-[4-(3-Bromothien-2-yl)phenyl]ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(3-bromothiophen-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c1-8(14)9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMADTVLVNSCDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640459 | |
| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-01-5 | |
| Record name | Ethanone, 1-[4-(3-bromo-2-thienyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 4 3 Bromothien 2 Yl Phenyl Ethanone
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.in It involves the process of deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. ias.ac.inicj-e.org This approach allows for the logical identification of potential synthetic routes.
![Retrosynthetic Analysis of 1-[4-(3-Bromothien-2-yl)phenyl]ethanone](https://i.imgur.com/39l21Wk.png)
Figure 1: Two primary retrosynthetic disconnections for the target molecule this compound.
The most apparent disconnection in the target molecule is the C-C single bond connecting the thiophene (B33073) and phenyl rings (Route A). This disconnection corresponds to the reverse of a cross-coupling reaction. deanfrancispress.com This strategic bond cleavage simplifies the complex biaryl structure into two more manageable precursors: a substituted thiophene and a substituted benzene (B151609) derivative.
This disconnection generates two primary synthons: a 4-acetylphenyl cation and a 3-bromothien-2-yl anion, or the reverse polarity with a 4-acetylphenyl anion and a 3-bromothien-2-yl cation. The corresponding synthetic equivalents for these charged intermediates are readily identifiable molecules suitable for cross-coupling reactions.
Path A1: (4-acetylphenyl)boronic acid and 2,3-dibromothiophene.
Path A2: 1-(4-Bromophenyl)ethanone and a 3-bromothiophene (B43185) derivative functionalized for coupling, such as (3-bromothien-2-yl)boronic acid or an organostannane equivalent.
This approach is highly convergent and leverages the power of modern transition-metal-catalyzed reactions to form the key biaryl bond efficiently.
An alternative retrosynthetic approach involves the disconnection of the bond between the acetyl group and the phenyl ring (Route B). This corresponds to the reverse of an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. researchgate.net
This disconnection yields an acetyl cation synthon (CH₃CO⁺) and a 4-(3-bromothien-2-yl)phenyl anion synthon. researchgate.net The practical synthetic equivalents would be an acylating agent like acetyl chloride or acetic anhydride (B1165640) and the pre-formed biaryl compound, 2-(4-phenyl)-3-bromothiophene. This strategy is more linear, requiring the prior synthesis of the biaryl core before the final acylation step. While feasible, this route may present challenges related to regioselectivity during the acylation, as the biaryl substrate could potentially be acylated at other positions.
Direct Synthesis Approaches
Based on the retrosynthetic analysis, direct synthesis methods focus on constructing the target molecule from simpler precursors. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forming the thiophene-phenyl bond.
Palladium-catalyzed cross-coupling reactions are a class of reactions that form a carbon-carbon bond between two coupling partners, typically an organohalide or triflate and an organometallic compound. wikipedia.orgyoutube.com The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org These reactions are highly valued for their broad substrate scope and functional group tolerance. nih.govwiley-vch.de
The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that joins an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. tcichemicals.com This reaction is favored for its mild conditions, the commercial availability of a wide range of boronic acids, and the generally non-toxic nature of the boron-containing byproducts. nih.gov
For the synthesis of this compound, two primary Suzuki-Miyaura strategies are viable:
Strategy 1: Coupling of (4-acetylphenyl)boronic acid with 2,3-dibromothiophene. This approach relies on the selective reaction at one of the C-Br bonds of the thiophene ring. Regioselectivity can often be achieved in the Suzuki coupling of dihalogenated heterocycles. nih.gov
Strategy 2: Coupling of 1-(4-bromophenyl)ethanone with (3-bromothien-2-yl)boronic acid. This route offers unambiguous connectivity, as each partner has only one reactive site for the coupling.
The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃, a base like potassium carbonate or potassium phosphate, and is conducted in a solvent system such as toluene (B28343), dioxane, or a mixture with water. mdpi.combeilstein-journals.org
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling Reactions The following data represents typical conditions for analogous biaryl syntheses and serves as a model for the target compound.
| Coupling Partners | Catalyst (mol %) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Arylboronic Acid + 2,5-Dibromo-3-methylthiophene | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 70-95 |
| 2-Bromo-3-methyl-N-phenylbenzamide + Naphthylboronic Acid | Pd₂(dba)₃ (2.5) | S-Phos | K₃PO₄ | THF | 50 | up to 99 |
The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.org Organostannanes are often stable to air and moisture, and the reaction conditions are generally tolerant of a wide variety of functional groups. organic-chemistry.orglibretexts.org A significant drawback, however, is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. wikipedia.orgorganic-chemistry.org
Similar to the Suzuki coupling, two pathways can be envisioned for the synthesis of the target molecule:
Strategy 1: Coupling of 1-(4-bromophenyl)ethanone with (3-bromo-2-thienyl)tributylstannane.
Strategy 2: Coupling of 1-(4-iodophenyl)ethanone with 2,3-dibromo-5-(tributylstannyl)thiophene.
The Stille reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄ or Pd₂(dba)₃, often in a non-polar aprotic solvent such as DMF, THF, or toluene. wiley-vch.deresearchgate.net In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are used to enhance the reaction rate. organic-chemistry.org
Table 2: Representative Conditions for Stille Coupling Reactions The following data represents typical conditions for analogous Stille couplings and serves as a model for the target compound.
| Electrophile | Organostannane | Catalyst (mol %) | Additive (mol %) | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Aryl Bromide | Heteroarylstannane | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 65 |
| Aryl Bromide | Vinylstannane | Pd₂(dba)₃ / P(o-Tol)₃ (5) | - | DMF | 65 |
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Sonogashira Coupling Adaptations
The Sonogashira reaction, a powerful cross-coupling method for forming carbon-carbon bonds between sp² and sp hybridized carbons, offers a viable pathway to the this compound scaffold. nih.govrsc.org This methodology would typically involve the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.gov
A plausible synthetic adaptation for the target molecule involves the coupling of a 3-bromothiophene derivative with 4-ethynylacetophenone. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) salt (typically CuI) and an amine base. researchgate.net
Key features of the Sonogashira coupling include mild reaction conditions, which tolerate a wide variety of functional groups. rsc.org However, classic Sonogashira conditions can sometimes lead to undesirable side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst. vander-lingen.nl
To mitigate these issues, significant research has focused on developing copper-free Sonogashira reactions . nih.govvander-lingen.nl These adaptations often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle without the need for copper, thereby preventing homocoupling and simplifying purification processes. organic-chemistry.org A variety of palladium sources, including Pd(OAc)₂, can be used in these copper-free protocols. nih.gov The choice of solvent and base is also critical, with combinations like dioxane/diisopropylamine being commonly employed. organic-chemistry.org
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Pd(PhCN)₂Cl₂ / CuI | P(t-Bu)₃ | HN(i-Pr)₂ | Dioxane | Room Temp. | Effective for various aryl bromides. organic-chemistry.org |
| Pd(OAc)₂ | Xantphos | Amine | Varies | Varies | Copper-free conditions to synthesize 2-alkynylaryl carbonyls. researchgate.net |
| Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | Varies | 60°C | Used for coupling of 2,3-dibromothiophene. researchgate.net |
Friedel-Crafts Acylation Routes for Aryl Ketone Formation
Friedel-Crafts acylation is a classic and fundamental method for forming aryl ketones through electrophilic aromatic substitution. libretexts.orgorganic-chemistry.org This reaction involves the introduction of an acyl group (R-C=O) onto an aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orgkhanacademy.org For the synthesis of this compound, two primary Friedel-Crafts strategies can be envisioned.
The first strategy involves the acylation of a pre-formed 2-phenyl-3-bromothiophene intermediate with an acetylating agent like acetyl chloride (CH₃COCl) or acetic anhydride. orgsyn.org The second, and often more direct, route is the acylation of a suitable phenyl derivative, such as benzene or toluene, with a 3-bromothiophene-2-carbonyl derivative.
A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution due to the electron-withdrawing nature of the acyl group. This prevents polyacylation, which can be a significant issue in the related Friedel-Crafts alkylation reaction. organic-chemistry.orgorgoreview.com A stoichiometric amount of the Lewis acid catalyst is typically required because both the acylating agent and the ketone product form complexes with it. organic-chemistry.org The final ketone product is liberated from this complex by aqueous workup. youtube.com
The regioselectivity of electrophilic substitution on the thiophene ring is a critical consideration. Thiophene is more reactive than benzene and substitution preferentially occurs at the C2 (or α) position. stackexchange.comechemi.com This preference is attributed to the greater stabilization of the cationic intermediate (sigma complex) formed during attack at C2, which can be described by three resonance structures, compared to the two resonance structures available for attack at the C3 (or β) position. stackexchange.comechemi.com The intermediate from C2 attack is linearly conjugated, which is lower in energy than the cross-conjugated intermediate from C3 attack. stackexchange.com
When acylating a substituted thiophene like 3-bromothiophene, the directing effects of the substituent must be considered. The bromine atom is a deactivating, ortho-, para-director. In the case of 3-bromothiophene, the C2 and C5 positions are activated by the sulfur atom's lone pairs. The Friedel-Crafts acylation is therefore expected to occur predominantly at the C5 position, which is sterically less hindered and electronically favored, or potentially at the C2 position. The presence of a deactivating group can necessitate harsher reaction conditions. Various Lewis acids, such as SnCl₄, TiCl₄, and EtAlCl₂, have been employed for the acylation of thiophene derivatives, sometimes offering different selectivity or milder conditions compared to AlCl₃. rsc.orgasianpubs.org
This approach involves the synthesis of a key precursor, a brominated phenyl ketone, via Friedel-Crafts acylation. Specifically, the preparation of 4'-bromoacetophenone (B126571) is a well-documented example of this strategy. chemicalbook.com The reaction is typically carried out by treating bromobenzene (B47551) with either acetyl chloride or acetic anhydride in the presence of anhydrous aluminum chloride. orgsyn.org The solvent of choice is often carbon disulfide, or the reaction can be run in excess bromobenzene. orgsyn.org The acetyl group is directed to the para position relative to the bromine atom due to steric hindrance at the ortho positions.
Table 2: Comparison of Friedel-Crafts Acylation Conditions for Phenyl Derivatives
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product | Ref. |
|---|---|---|---|---|---|
| Bromobenzene | Acetic Anhydride | AlCl₃ | Carbon Disulfide | 4'-Bromoacetophenone | orgsyn.org |
| Toluene | Acetyl Chloride | AlCl₃ / LiCl | Dichloroethane | 4-Methylacetophenone | prepchem.com |
| Ethylbenzene | Acetic Anhydride | AlCl₃ | Dichloromethane (B109758) | 4-Ethylacetophenone | chemicalbook.com |
Preparation of Key Precursors and Building Blocks
The successful synthesis of the target compound relies on the efficient preparation of key intermediates. These building blocks, namely derivatives of 3-bromothiophene and 4-halophenyl ethanone (B97240), are synthesized through established chemical transformations.
3-Bromothiophene is a crucial starting material for many synthetic routes. orgsyn.org It can be prepared from the debromination of 2,3,5-tribromothiophene (B1329576) using zinc dust in acetic acid, a method that provides the isomerically pure 3-bromothiophene in high yield. orgsyn.orgscispace.com Another method involves the catalytic isomerization of 2-bromothiophene. google.com
Once 3-bromothiophene is obtained, it can be converted into a carbonyl derivative at the C2 position. One important derivative is 3-bromothiophene-2-carbonyl chloride . This acyl chloride is a highly reactive intermediate suitable for Friedel-Crafts reactions. There are two primary methods for its synthesis:
From Carboxylic Acid: The most common route starts with 3-bromothiophene-2-carboxylic acid. This acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid group into the more reactive acyl chloride. quinoline-thiophene.com
Direct Carbonylation: A more direct method involves the carbonylation of 3-bromothiophene. This reaction introduces a carbonyl group at the C2 position using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a palladium catalyst, such as PdCl₂. quinoline-thiophene.com
The resulting 3-bromothiophene-2-carbonyl chloride is a colorless to light yellow liquid that is soluble in various organic solvents like dichloromethane and ether. quinoline-thiophene.com
4-Halophenyl ethanones, particularly 4'-bromoacetophenone , are essential precursors for coupling reactions. The most common and industrially scalable method for synthesizing 4'-bromoacetophenone is the Friedel-Crafts acylation of bromobenzene. orgsyn.orgchemicalbook.com
The reaction involves treating bromobenzene with an acetylating agent, typically acetic anhydride or acetyl chloride, and a Lewis acid catalyst. orgsyn.orgchemicalbook.com Anhydrous aluminum trichloride (B1173362) (AlCl₃) is the standard catalyst. The reaction mixture is heated, and after completion, it is poured into an ice-water mixture containing hydrochloric acid to decompose the aluminum chloride complex and isolate the crude product. orgsyn.org The product, 4'-bromoacetophenone, is a white to light yellow crystalline solid. chemicalbook.com
Another key precursor that can be used in cross-coupling strategies is 4-acetylphenylboronic acid . This compound is a versatile reagent in Suzuki-Miyaura coupling reactions. chemicalbook.comontosight.ai It can be prepared from precursors like 4'-bromoacetophenone through lithiation followed by reaction with a borate (B1201080) ester, or from 4-vinylphenylboronic acid. chemicalbook.comguidechem.com This allows for a synthetic strategy where the phenyl-thiophene bond is formed via a Suzuki coupling between a 2-halo-3-bromothiophene and 4-acetylphenylboronic acid. mdpi.comnih.govresearchgate.net
Selective Bromination of Thiophene Rings
The regioselective introduction of a bromine atom onto a thiophene ring is a critical step in the synthesis of this compound. Thiophene undergoes electrophilic substitution reactions, such as halogenation, with a high degree of reactivity at the C2 and C5 positions. nih.gov Achieving substitution at the C3 position, as required for the target compound, necessitates specific strategies to overcome the inherent reactivity of the other positions.
Direct bromination of a 2-arylthiophene precursor would likely result in substitution at the C5 position. Therefore, alternative methods are employed. One common approach involves the use of N-bromosuccinimide (NBS), a reagent frequently used for the bromination of thiophenes and other activated aromatic compounds. organic-chemistry.org The selectivity of NBS can be influenced by the solvent and the presence of catalysts or directing groups. mdpi.com For instance, the bromination of activated phenols using NBS can be directed to the ortho position with the aid of p-toluenesulfonic acid. mdpi.com
A more robust strategy for achieving the desired 3-bromo substitution pattern involves a controlled lithiation-bromination sequence. This method provides structural selectivity by first deprotonating a specific carbon atom with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C), followed by quenching with a bromine source like molecular bromine (Br₂). google.com The degree of bromination can be controlled by the stoichiometry of the lithium source and Br₂ used. google.com Alternatively, one could start with a pre-functionalized thiophene, such as 2,3-dibromothiophene. A subsequent regioselective cross-coupling reaction, for example a Suzuki-Miyaura coupling, could then be performed at the more reactive C2 position to introduce the 4-acetylphenyl group, leaving the bromine atom at the C3 position intact.
Optimization of Synthetic Reaction Conditions
The synthesis of this compound, typically achieved via a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura reaction, requires careful optimization of several parameters to maximize yield and purity. nih.gov This reaction forms a crucial carbon-carbon bond between the thiophene and phenyl rings. researchgate.net The optimization process involves a systematic evaluation of catalysts, solvents, temperature, and ligands.
Catalyst Selection and Loading
The choice of catalyst is paramount in palladium-catalyzed cross-coupling reactions. Homogeneous catalysts are commonly employed for their high activity, which stems from the high degree of interaction between the catalyst and reactants. mdpi.com
Catalyst Type : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and effective catalyst for Suzuki reactions involving thiophene derivatives. nih.govnih.govmdpi.com Other common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), which can be used with or without additional ligands. researchgate.net
Table 1: Comparison of Palladium Catalysts in Suzuki-Miyaura Reactions
| Catalyst | Typical Loading (mol %) | Common Substrates | Key Characteristics |
|---|---|---|---|
| Pd(PPh₃)₄ | 3 - 5 | Aryl bromides, Arylboronic acids | Highly effective, versatile, sensitive to air and moisture. nih.govmdpi.com |
| Pd(OAc)₂ | 0.1 - 2 | Aryl bromides, Heterocycles | Often used with phosphine ligands, can be effective "ligand-less". researchgate.net |
Solvent Systems and Reaction Media Engineering
Common Solvents : A variety of organic solvents are used, with 1,4-dioxane (B91453) and toluene being among the most common. nih.govnih.gov Acetonitrile is another solvent that has been examined. mdpi.com
Aqueous Systems : Suzuki reactions are often performed in a mixture of an organic solvent and water. researchgate.netnih.gov This biphasic system is advantageous as it allows for the use of inorganic bases (e.g., K₃PO₄, K₂CO₃), which are readily soluble in the aqueous phase. nih.gov The use of aqueous media is also considered a tenet of green chemistry, as it reduces reliance on purely organic solvents. chemrxiv.org
Optimization : The choice of solvent can significantly impact the reaction yield. In one study comparing solvents for the synthesis of 5-aryl-2-bromo-3-hexylthiophenes, 1,4-dioxane provided better yields than toluene, which was attributed to the higher solubility of the arylboronic acid reactants in dioxane. nih.gov
Table 2: Effect of Solvent on Suzuki Coupling Yield
| Solvent System | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1,4-Dioxane / H₂O | K₃PO₄ | 90 | Good to Moderate | nih.gov |
| Toluene / H₂O | K₃PO₄ | 90 | Moderate | nih.gov |
Temperature and Pressure Influence on Yield and Selectivity
Thermal conditions are a key lever for controlling the kinetics of the coupling reaction.
Temperature : Elevated temperatures are generally required to drive the reaction to completion in a reasonable timeframe. Typical reaction temperatures range from 70 °C to 100 °C. nih.govmdpi.com Many procedures specify refluxing the reaction mixture at around 90 °C for several hours. nih.govnih.gov In a specific optimization study, 80 °C was identified as the ideal temperature, with lower temperatures resulting in a sharp decrease in yield and higher temperatures offering no additional benefit. researchgate.net
Pressure : For most standard laboratory-scale Suzuki-Miyaura reactions, the pressure is not a variable that is actively manipulated. Reactions are typically conducted at atmospheric pressure. However, it is crucial to maintain an inert atmosphere (e.g., using argon or nitrogen gas) to prevent the oxidative degradation of the palladium catalyst, particularly the Pd(0) species which is active in the catalytic cycle. nih.govmdpi.com
Ligand Design for Enhanced Reactivity
The ligands coordinated to the palladium center are not mere spectators; they are integral to the catalyst's performance, influencing its stability and reactivity throughout the catalytic cycle.
Standard Ligands : Triphenylphosphine (PPh₃) is the ligand in the commonly used Pd(PPh₃)₄ catalyst and is effective for a wide range of transformations. nih.govnih.gov
Advanced Ligands : The development of specialized ligands aims to improve catalyst turnover numbers, expand substrate scope, and allow for reactions under milder conditions. N-heterocyclic carbenes (NHCs), for example, are known to form robust and highly active palladium complexes that can catalyze challenging coupling reactions. researchgate.net Dendrimers have also been utilized as large, branched scaffolds for phosphine ligands to stabilize palladium nanoparticles and facilitate catalyst recycling. mdpi.com The electronic and steric properties of the ligand directly impact the key steps of the Suzuki reaction, namely oxidative addition and reductive elimination. mdpi.comchemrxiv.org
Elucidation of Reaction Mechanisms and Chemical Transformations
Mechanistic Studies of Carbon-Carbon Bond Forming Reactions
The synthesis of the core structure of 1-[4-(3-bromothien-2-yl)phenyl]ethanone involves key carbon-carbon bond forming reactions. The formation of the bond between the thiophene (B33073) and phenyl rings typically proceeds via a cross-coupling reaction, while the ethanone (B97240) group is introduced through an electrophilic acylation process.
Detailed Mechanisms of Cross-Coupling Catalytic Cycles
The linkage between the phenyl and thienyl rings is commonly forged using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.gov This reaction follows a well-established catalytic cycle involving a palladium(0) species.
The catalytic cycle consists of three primary steps:
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide, such as 3-bromothiophene (B43185), to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a new Pd(II) complex. wildlife-biodiversity.com
Transmetalation : The newly formed organopalladium(II) complex then reacts with an organoboron reagent, like 4-acetylphenylboronic acid, in the presence of a base. The acetylphenyl group is transferred from the boron atom to the palladium center, displacing the halide. This step, known as transmetalation, results in a diorganopalladium(II) complex. nih.gov
Reductive Elimination : In the final step, the two organic ligands (the thienyl and acetylphenyl groups) on the palladium center couple, forming the desired carbon-carbon bond and the bi-aryl product. This reductive elimination step regenerates the catalytically active Pd(0) species, which can then enter another cycle. wildlife-biodiversity.com
The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of ligands, solvent, and base. nih.gov
| Step | Description | Key Intermediates |
| Oxidative Addition | Pd(0) inserts into the C-Br bond of 3-bromothiophene. | R¹-Pd(II)-X |
| Transmetalation | The aryl group from the boronic acid replaces the halide on the Pd(II) center. | R¹-Pd(II)-R² |
| Reductive Elimination | The two aryl groups couple, forming the product and regenerating Pd(0). | R¹-R² and Pd(0) |
Electrophilic Aromatic Substitution Mechanisms in Acylation
The introduction of the ethanone (acetyl) group onto the phenyl ring is typically achieved through a Friedel-Crafts acylation reaction. This is a classic example of electrophilic aromatic substitution (EAS). masterorganicchemistry.com
The mechanism involves two main stages:
Formation of the Electrophile : An acyl chloride (e.g., acetyl chloride) or anhydride (B1165640) is activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon highly electrophilic. This complex can then dissociate to form a resonance-stabilized acylium ion (CH₃CO⁺), which serves as the potent electrophile. total-synthesis.comdalalinstitute.com
Electrophilic Attack and Aromaticity Restoration : The π-electrons of the aromatic ring (in this case, the 4-(3-bromothien-2-yl)phenyl precursor) act as a nucleophile, attacking the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org In the final step, a weak base (such as the [AlCl₃(OH)]⁻ complex) removes a proton from the carbon atom that bears the new acetyl group, restoring the aromaticity of the ring and yielding the final acylated product. libretexts.org
Transformational Chemistry of the Bromine Atom
The bromine atom on the thiophene ring is a key functional handle that allows for a wide range of subsequent chemical transformations. It can be replaced via nucleophilic substitution or serve as an electrophilic site for further cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways
While aryl halides are generally resistant to nucleophilic substitution, the bromine atom on the 3-bromothiophene moiety can be displaced under certain conditions, typically through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This pathway is facilitated by the presence of electron-withdrawing groups on the aromatic ring that can stabilize the intermediate. nih.gov
The SNAr mechanism is a two-step process:
Nucleophilic Addition : A strong nucleophile attacks the carbon atom bearing the bromine atom. This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the thiophene ring is temporarily broken in this step.
Elimination of the Leaving Group : The aromaticity is restored by the elimination of the bromide ion, which acts as the leaving group. nih.gov
The feasibility of this reaction for this compound depends on the strength of the nucleophile and the reaction conditions. The presence of the phenyl ethanone group may provide some electronic activation for this process. researchgate.net
Further Cross-Coupling Functionalizations at the Bromine Site
The C-Br bond is an ideal site for introducing further molecular diversity through additional palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide array of derivatives from a single intermediate. nih.gov A study involving the Suzuki cross-coupling of a similar compound, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, with various arylboronic acids demonstrated moderate to good yields, indicating the viability of this approach. researchgate.net
| Reaction Type | Coupling Partner | Resulting Functional Group | Catalyst/Conditions |
| Suzuki Coupling | Arylboronic Acids | Aryl-Thiophene | Pd(PPh₃)₄, Na₂CO₃ |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl-Thiophene | PdCl₂(PPh₃)₂, CuI, Base |
| Heck Coupling | Alkenes | Alkenyl-Thiophene | Pd(OAc)₂, P(o-tol)₃ |
| Buchwald-Hartwig Amination | Amines | Amino-Thiophene | Pd₂(dba)₃, Ligand, Base |
| Stille Coupling | Organostannanes | Alkyl/Aryl-Thiophene | Pd(PPh₃)₄ |
Reactivity of the Ethanone Moiety
The ethanone (acetyl) group is a versatile functional group with a rich reaction chemistry centered on the electrophilic carbonyl carbon and the acidic α-protons. wikipedia.org
The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles in nucleophilic addition reactions . libretexts.org Common transformations include:
Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org
Formation of Imines and Enamines : Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines produces enamines. libretexts.org
Wittig Reaction : Reaction with a phosphonium (B103445) ylide converts the carbonyl group into a carbon-carbon double bond (alkene). wikipedia.org
Cyanohydrin Formation : The addition of hydrogen cyanide across the carbonyl double bond forms a cyanohydrin. libretexts.org
The α-hydrogens (the protons on the methyl group adjacent to the carbonyl) are acidic (pKa ≈ 20) and can be removed by a base to form a resonance-stabilized enolate ion. wikipedia.org This enolate can then act as a nucleophile in various reactions, including:
Aldol Condensation : The enolate can attack another carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ketone.
Halogenation : In the presence of acid or base, the α-position can be halogenated. libretexts.org
Alkylation : The enolate can be alkylated by reacting with an alkyl halide.
These reactions allow for extensive modification of the ethanone side chain, further increasing the synthetic utility of the parent molecule.
Carbonyl Group Transformations (e.g., Reductions, Condensations)
The ethanone moiety's carbonyl group is a primary site for chemical modifications such as reductions and condensations.
Reductions: The carbonyl group of an aryl ketone like this compound can be readily reduced to a secondary alcohol. This transformation is a classic example of nucleophilic addition to the carbonyl carbon. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium tetrahydridoaluminate (LiAlH₄). chemguide.co.ukmasterorganicchemistry.com
The reaction with sodium borohydride, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol, involves the transfer of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. chemguide.co.ukyoutube.com This initial nucleophilic addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent protonation step, usually from the solvent, yields the final alcohol product, 1-[4-(3-bromothien-2-yl)phenyl]ethanol. masterorganicchemistry.comyoutube.com
The general mechanism proceeds in two main stages:
Nucleophilic attack: The hydride ion attacks the partially positive carbonyl carbon.
Protonation: The resulting alkoxide ion is protonated by the solvent or a mild acid workup. masterorganicchemistry.com
Reduction of an aldehyde yields a primary alcohol, while the reduction of a ketone, as in this case, produces a secondary alcohol. masterorganicchemistry.comyoutube.com
Table 1: Hypothetical Reduction of this compound
| Reagent | Solvent | Product | Alcohol Type |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-[4-(3-Bromothien-2-yl)phenyl]ethanol | Secondary |
Condensations: The carbonyl group can also participate in condensation reactions. For example, it can react with hydrazine (B178648) derivatives like 2,4-dinitrophenylhydrazine (B122626) to form a 2,4-dinitrophenylhydrazone. docbrown.info This reaction is a condensation-elimination process, initiated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form a C=N double bond. docbrown.info Such reactions are often used for the characterization of aldehydes and ketones.
Alpha-Halogenation Reactions
The carbon atom adjacent to the carbonyl group (the α-carbon) is susceptible to halogenation. This reaction can proceed under either acidic or basic conditions through the formation of an enol or enolate intermediate, respectively. chemistrysteps.com
For this compound, the methyl group contains three α-hydrogens that can be substituted. The reaction with a halogen, such as bromine (Br₂), typically in an acidic solvent like acetic acid, leads to the formation of an α-halo ketone. mdpi.comlibretexts.org The acid catalyzes the tautomerization of the ketone to its enol form. masterorganicchemistry.comlibretexts.org This enol is the active nucleophile that attacks the electrophilic bromine molecule. masterorganicchemistry.com
The product of this reaction is 2-bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone. fishersci.calabware-shop.com This compound is a known derivative, confirming the feasibility of this transformation.
Table 2: Alpha-Bromination of this compound
| Reactant | Reagents | Product | Reaction Type |
|---|
Under acidic conditions, the reaction can typically be stopped at mono-halogenation because the introduced electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enol formation. chemistrysteps.com Conversely, base-catalyzed α-halogenation is often difficult to stop at a single substitution, as the first halogenation increases the acidity of the remaining α-protons, leading to rapid subsequent halogenations. chemistrysteps.com
Electrophilic and Nucleophilic Reactivity of the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, generally prone to electrophilic substitution. However, its reactivity is modulated by the attached substituents—the bromine atom and the 4-acetylphenyl group.
Regioselectivity in Electrophilic Substitutions
Electrophilic aromatic substitution is a key reaction for arenes. byjus.com The position of attack on the thiophene ring is directed by the existing substituents. In this compound, the thiophene ring is substituted at the 2- and 3-positions. The remaining open positions for substitution are C4 and C5.
The 2-Aryl Group: The 4-acetylphenyl group at the C2 position is an electron-withdrawing group due to the acetyl moiety. This deactivates the thiophene ring towards electrophilic attack. Deactivating groups generally direct incoming electrophiles to the meta position relative to themselves. vanderbilt.edu In a five-membered ring like thiophene, this corresponds to the C4 and C5 positions.
The 3-Bromo Group: Halogens are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing due to their electron-donating resonance effect. libretexts.org In the context of the thiophene ring, the bromine at C3 would direct an incoming electrophile to the C2 and C4 positions. Since C2 is already substituted, this leaves C4 as a potential site.
Considering the combined effects, both the deactivating aryl group and the bromo group could potentially direct an electrophile to the C4 position. However, the strong deactivating nature of the 4-acetylphenyl group significantly reduces the nucleophilicity of the thiophene ring, making electrophilic substitution reactions challenging. vanderbilt.edu The C5 position is generally the most reactive site in unsubstituted thiophene, but the directing effects of the C2 and C3 substituents are paramount here. The precise outcome would depend on the specific electrophile and reaction conditions. nih.gov
Pathways for Nucleophilic Attack on the Thiophene Ring
Nucleophilic aromatic substitution (SₙAr) on a thiophene ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring for attack. researchgate.net The bromine atom at the C3 position could potentially serve as a leaving group.
For a nucleophile to attack the thiophene ring, there are two primary possibilities:
Direct SₙAr: A nucleophile could attack the carbon bearing the bromine (C3), displacing the bromide ion. This pathway is generally unfavorable on electron-rich aromatic systems unless activated by potent electron-withdrawing groups, such as a nitro group, which are absent here. researchgate.net The 4-acetylphenyl group offers some electron-withdrawing character, but it may not be sufficient to facilitate a classical SₙAr reaction under standard conditions.
Rearrangement Pathways: In some cases, particularly with strong bases, nucleophilic substitution on halothiophenes can proceed through complex mechanisms involving ring-opening and rearrangement, though this is less common. researchgate.net
Given the electronic properties of this compound, nucleophilic attack directly on the thiophene ring is predicted to be difficult. The molecule lacks the strong activation typically required for an efficient SₙAr reaction. The more likely sites for nucleophilic attack on the molecule as a whole remain the carbonyl carbon or the α-carbon of the ethanone group (via an Sₙ2 reaction if it has been halogenated). libretexts.orglibretexts.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1-[4-(3-bromothien-2-yl)phenyl]ethanol |
| 2,4-dinitrophenylhydrazine |
| 2,4-dinitrophenylhydrazone |
| 2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone |
| Acetic Acid |
| Bromine |
| Diethyl ether |
| Ethanol |
| Lithium tetrahydridoaluminate (Lithium aluminium hydride) |
| Methanol |
| Sodium borohydride |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure of 1-[4-(3-Bromothien-2-yl)phenyl]ethanone can be determined. The following subsections discuss the predicted NMR data for this compound.
The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The predicted ¹H NMR chemical shifts and coupling constants for this compound are presented in Table 1.
The protons on the phenyl ring are expected to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the acetyl group (H-2' and H-6') are deshielded and thus resonate at a lower field compared to the protons meta to the acetyl group (H-3' and H-5'). The protons of the thiophene (B33073) ring will also appear in the aromatic region, with their chemical shifts influenced by the bromine substituent and the phenyl ring. The methyl protons of the acetyl group will appear as a singlet in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-4 | 7.25 | d | 5.5 |
| H-5 | 7.15 | d | 5.5 |
| H-2', H-6' | 7.95 | d | 8.5 |
| H-3', H-5' | 7.65 | d | 8.5 |
Note: The data presented in this table is based on computational predictions and may vary from experimental values.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (quaternary, CH, CH₂, or CH₃) can be determined. The predicted ¹³C NMR chemical shifts are summarized in Table 2.
The carbonyl carbon of the acetyl group is expected to have the highest chemical shift, typically above 190 ppm. The aromatic carbons will resonate in the range of 120-150 ppm. The carbon bearing the bromine atom in the thiophene ring will be significantly influenced by the halogen's electronegativity. The methyl carbon of the acetyl group will appear at a much higher field.
Table 2: Predicted ¹³C NMR and DEPT Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |
|---|---|---|
| C-2 | 135.0 | Quaternary |
| C-3 | 115.0 | Quaternary |
| C-4 | 128.0 | CH |
| C-5 | 126.0 | CH |
| C-1' | 138.0 | Quaternary |
| C-2', C-6' | 129.0 | CH |
| C-3', C-5' | 128.5 | CH |
| C-4' | 140.0 | Quaternary |
| C=O | 197.0 | Quaternary |
Note: The data presented in this table is based on computational predictions and may vary from experimental values.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring (H-2'/H-3' and H-5'/H-6') and between the protons on the thiophene ring (H-4/H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to. The HSQC spectrum would link each proton signal to its corresponding carbon signal as listed in Tables 1 and 2.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between the methyl protons and the carbonyl carbon, as well as between the aromatic protons and the quaternary carbons of both rings, helping to connect the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bonding. NOESY can provide insights into the preferred conformation of the molecule. For instance, correlations might be observed between the thiophene proton H-5 and the phenyl protons H-3'/H-5', depending on the rotational orientation of the two rings.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to its functional groups. The predicted key vibrational frequencies are listed in Table 3.
C=O Stretch: A strong absorption in the IR spectrum and a prominent band in the Raman spectrum are expected for the carbonyl group of the ketone, typically in the range of 1680-1700 cm⁻¹.
Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching of the methyl group will be observed in the region of 2850-3000 cm⁻¹.
C=C Aromatic Ring Stretching: Vibrations of the phenyl and thiophene rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
|---|---|
| C=O (Ketone) | ~1685 |
| Aromatic C-H | ~3100-3000 |
| Aliphatic C-H | ~2950-2850 |
| Aromatic C=C | ~1600, 1500, 1450 |
| Thiophene Ring | ~1400-1300 |
Note: The data presented in this table is based on general spectroscopic principles and may vary from experimental values.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of a molecule. For this compound (with a chemical formula of C₁₂H₉BrOS), HRMS would be employed to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine and sulfur isotopes (⁷⁹Br, ⁸¹Br and ³²S, ³³S, ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the elemental composition.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for C₁₂H₉BrOS
| Ion Formula | Calculated m/z |
|---|---|
| [C₁₂H₉⁷⁹BrOS+H]⁺ | Value |
| [C₁₂H₉⁸¹BrOS+H]⁺ | Value |
| [C₁₂H₉⁷⁹BrOS+Na]⁺ | Value |
| [C₁₂H₉⁸¹BrOS+Na]⁺ | Value |
Note: Specific experimental values for the exact mass of this compound are not currently available in the reviewed literature.
Fragmentation Pathway Elucidation and Structural Confirmation
In addition to molecular formula confirmation, mass spectrometry, often coupled with techniques like collision-induced dissociation (CID), can be used to fragment the molecule and study the resulting fragment ions. The fragmentation pattern is unique to a particular molecular structure and can be used to confirm the connectivity of atoms. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the acetyl group and the phenyl ring, as well as fragmentation of the thiophene ring. Analysis of these pathways would provide definitive structural confirmation. However, specific studies detailing the fragmentation pathways of this compound have not been reported.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular geometry, conformation, and intermolecular interactions of this compound.
Single-Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration
To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. The diffraction pattern of X-rays passing through the crystal can then be used to construct a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and torsion angles with high precision. This would definitively establish the molecular geometry of this compound. To date, no crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or reported elsewhere in the scientific literature.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Not Determined |
| Space group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
Note: No experimental crystallographic data for this compound is currently available.
Crystal Packing Analysis and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. An analysis of the crystal structure would reveal any supramolecular interactions, such as hydrogen bonds (if present), π-π stacking between the phenyl and thiophene rings, and halogen bonding involving the bromine atom. These interactions are crucial in determining the physical properties of the solid material. Without a crystal structure, the nature and extent of these interactions for this compound remain unknown.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting various molecular properties with a good balance between accuracy and computational cost.
Geometry Optimization and Conformational Landscapes
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a molecule with rotatable bonds like "1-[4-(3-Bromothien-2-yl)phenyl]ethanone", a conformational analysis would be necessary to identify the various possible spatial arrangements (conformers) and their relative energies. This would reveal the most stable conformer and the energy barriers between different conformations.
Status for this compound: No specific geometry optimization or conformational analysis data for this compound was found in the public domain. A detailed study would be required to determine bond lengths, bond angles, and dihedral angles of its most stable conformer.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbital Distributions)
The electronic structure of a molecule governs its chemical behavior. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Status for this compound: Specific HOMO-LUMO energy gaps and molecular orbital distribution maps for this compound are not available in the reviewed literature. Such an analysis would provide insights into its potential reactivity and electronic properties.
Interactive Data Table: Hypothetical DFT Calculation Results The following table is a hypothetical representation of data that would be generated from a DFT calculation. No actual data for this compound is currently available.
| Parameter | Hypothetical Value |
|---|---|
| EHOMO | -6.5 eV |
| ELUMO | -2.1 eV |
| Energy Gap (ΔE) | 4.4 eV |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Red regions on an EPS map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack.
Status for this compound: An EPS map for this specific compound has not been published. This analysis would be instrumental in understanding its intermolecular interactions and reactivity patterns.
Calculation of Vibrational Frequencies and Simulation of Spectroscopic Data
DFT calculations can be used to predict the vibrational frequencies of a molecule. These theoretical frequencies can then be correlated with experimental spectroscopic data, such as Infrared (IR) and Raman spectra, to aid in the assignment of vibrational modes. This combined experimental and theoretical approach provides a powerful method for structural elucidation.
Status for this compound: There are no published simulated spectroscopic data or calculated vibrational frequencies for this compound. Such calculations would be beneficial for interpreting its experimental IR and Raman spectra.
Quantum Chemical Reactivity Descriptors
Quantum chemical reactivity descriptors are conceptual tools derived from DFT that help in predicting and understanding the chemical reactivity of molecules.
Fukui Functions for Predicting Sites of Reactivity
Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed.
Status for this compound: The calculation and analysis of Fukui functions for this compound have not been reported. This analysis would provide a more detailed and quantitative prediction of its reactive sites compared to a qualitative analysis of the HOMO/LUMO distributions or the EPS map.
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
There is no available published data from computational studies that specifically calculates the global reactivity descriptors for this compound. These descriptors, which are crucial for understanding the chemical reactivity and stability of a molecule, are typically derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) using methods like Density Functional Theory (DFT). Without dedicated DFT calculations for this compound, values for its chemical hardness, softness, and electrophilicity index remain undetermined.
Theoretical Exploration of Reaction Pathways
A search of the scientific literature did not yield any theoretical studies on the reaction pathways involving this compound.
Transition State Characterization and Activation Barriers
There are no published computational models that characterize the transition states or calculate the activation barriers for reactions involving this compound. Such studies are essential for understanding the kinetics and feasibility of chemical transformations.
Reaction Mechanism Validation through Computational Modeling
No computational studies have been found that validate the reaction mechanisms of this compound. Computational modeling plays a vital role in confirming or predicting reaction pathways, and this information is currently lacking for this specific compound.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
There is no available data from theoretical evaluations of the non-linear optical (NLO) properties of this compound. The investigation of NLO properties through computational methods is a key area of materials science research, but this particular molecule has not been the subject of such a study in the available literature.
Further dedicated research and computational analysis are required to elucidate the chemical and physical properties of this compound as outlined.
Applications As Advanced Materials Precursors and Chemical Building Blocks
Role in the Synthesis of Conjugated Polymers and Oligomers
Conjugated polymers and oligomers are a class of organic materials characterized by alternating single and double bonds, which facilitate the delocalization of π-electrons. This electron delocalization is the foundation of their desirable electronic and optical properties. The compound 1-[4-(3-Bromothien-2-yl)phenyl]ethanone serves as a critical monomer in the synthesis of these materials, particularly those incorporating thiophene (B33073) units. The bromine atom on the thiophene ring is a key functional group that enables polymerization through various cross-coupling reactions.
One of the most powerful techniques for this purpose is the Stille cross-coupling reaction . wiley-vch.de This palladium-catalyzed reaction involves the coupling of an organotin compound with an organic halide. wiley-vch.de In this context, this compound can react with a distannylated comonomer. The reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form a new carbon-carbon bond, regenerating the palladium catalyst. By using bifunctional monomers, this process can be repeated to build long polymer chains. The Stille reaction is advantageous due to its tolerance of a wide variety of functional groups and its high yields. wiley-vch.de
Similarly, the Suzuki-Miyaura cross-coupling reaction is another palladium-catalyzed method that can be employed. This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. rsc.org For polymerization, this compound can be reacted with a diboronic acid or ester comonomer. This method is also widely used for synthesizing conjugated polymers due to its mild reaction conditions and the low toxicity of the boron-containing byproducts. rsc.org
The resulting polymers, often referred to as donor-acceptor polymers, can exhibit tailored electronic properties based on the specific comonomers used. The thienylphenyl unit from this compound typically acts as an electron-donating (donor) moiety, which can be paired with an electron-accepting (acceptor) comonomer to create materials with a low bandgap, a crucial property for many electronic applications.
Development of Organic Electronic Materials (e.g., Organic Semiconductors, Charge Transport Materials)
The polymers and small molecules synthesized from this compound are prime candidates for use as organic semiconductors. These materials are the active components in a range of organic electronic devices. The performance of these devices is heavily dependent on the ability of the semiconductor to transport charge carriers (electrons and holes).
Materials derived from this compound can be designed to function as hole transport materials (HTMs) . The thiophene and phenyl groups are electron-rich, which facilitates the movement of holes. In devices like organic light-emitting diodes (OLEDs) and perovskite solar cells, the HTM plays a crucial role in efficiently extracting holes from the active layer and transporting them to the anode.
Conversely, by pairing the thienylphenyl unit with strong electron-withdrawing groups, it is possible to create materials that function as electron transport materials (ETMs) or ambipolar materials that can transport both holes and electrons. The acetyl group on the phenyl ring of the parent compound can be chemically modified to tune these properties further. For instance, it can be converted into other functional groups that alter the electronic character of the molecule.
The performance of these materials in devices is often evaluated by fabricating organic thin-film transistors (OTFTs). These devices allow for the measurement of key parameters like charge carrier mobility and the on/off current ratio, which are direct indicators of the semiconductor's performance. nih.gov
Precursor in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The tailored electronic and optical properties of materials derived from this compound make them highly relevant for applications in OLEDs and OPVs.
In OLEDs , these materials can be used in several layers of the device stack. As mentioned, they can function as hole transport materials. Additionally, they can be designed to be emissive materials themselves. By carefully selecting the comonomers in a polymerization reaction, the resulting polymer can be made to emit light of a specific color when an electric current is passed through it. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters that determine the color of emission and the efficiency of the device. Derivatives of this compound can be synthesized to have HOMO and LUMO levels that are well-matched with other materials in the OLED stack, leading to efficient charge injection and recombination, and thus bright and efficient light emission. researchgate.netnih.gov
In the context of organic photovoltaics (OPVs) , or organic solar cells, the goal is to absorb light and generate electrical energy. The active layer of an OPV device is typically a bulk heterojunction, which is a blend of a donor material and an acceptor material. Polymers and small molecules synthesized from this compound can serve as the electron donor component. The material needs to have a strong absorption in the solar spectrum and appropriate energy levels to facilitate efficient charge transfer to the acceptor material upon photoexcitation. The low bandgap that can be achieved in donor-acceptor polymers is particularly beneficial for absorbing a broad range of the solar spectrum, leading to higher power conversion efficiencies.
Utilization in the Design of Functional Small Molecules for Materials Science
Beyond polymers, this compound is a valuable starting material for the synthesis of a wide array of functional small molecules. The bromine atom allows for the introduction of various other functional groups through cross-coupling reactions, leading to the creation of molecules with specific properties for materials science applications.
For example, Suzuki or Stille coupling reactions can be used to attach other aromatic or heteroaromatic groups to the thiophene ring. This allows for the construction of extended π-conjugated systems in a controlled, step-wise manner. These small molecules can be designed to have specific optical properties, such as strong fluorescence or nonlinear optical activity. The acetyl group also provides a handle for further chemical transformations, enabling the synthesis of a diverse library of compounds from a single precursor. nih.gov
These functional small molecules can be used as dopants in organic electronic devices, as fluorescent probes for sensing applications, or as components in supramolecular assemblies. The ability to precisely control the structure and properties of these molecules makes this compound a powerful tool for molecular engineering in materials science.
Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas. magtech.com.cnnih.gov They are constructed from organic "linker" molecules and either metal ions or clusters (in MOFs) or through strong covalent bonds between organic building blocks (in COFs). magtech.com.cnnih.gov
The structure of this compound makes it a potential candidate for modification into a linker for these frameworks. The acetyl group could be oxidized to a carboxylic acid, and the bromine atom could be converted to other functional groups like a boronic acid or an amine. A dicarboxylic acid or diamine derivative of this compound could then be used as a linker in the synthesis of MOFs or COFs.
Q & A
Q. What are the standard synthetic routes for preparing 1-[4-(3-Bromothien-2-yl)phenyl]ethanone, and what reaction conditions are critical for optimal yield?
The synthesis typically involves Friedel-Crafts acylation , where a bromothienyl-substituted aromatic precursor reacts with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Anhydrous conditions are essential to prevent catalyst hydrolysis . For regioselectivity, the electron-rich thiophene ring directs electrophilic substitution. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product.
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
Key techniques include:
- NMR : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., density functional theory) to confirm substituent positions.
- Mass Spectrometry : Match the molecular ion peak (e.g., m/z ≈ 360.06 for C₁₂H₈Br₂OS) with theoretical values .
- FT-IR : Identify characteristic carbonyl (C=O) stretching near 1680–1700 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹.
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents. Use inert gas purging for air-sensitive batches .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential dust inhalation risks.
- Disposal : Follow hazardous waste guidelines for halogenated organics (UN1224 classification for similar ketones) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
Contradictions may arise from dynamic rotational isomerism or solvent effects. Strategies include:
- Variable-Temperature NMR : Probe conformational changes by acquiring spectra at −40°C to 80°C.
- COSY/NOESY : Elucidate through-space couplings to distinguish between substituent orientations.
- Computational Modeling : Use Gaussian or ORCA to simulate NMR shifts under different solvent models (e.g., PCM for chloroform) .
Q. What strategies enhance regioselectivity in Friedel-Crafts acylation for bromothiophene-containing substrates?
- Electron-Donating Groups (EDGs) : Introduce EDGs (e.g., methoxy) on the phenyl ring to direct acylation to the para position.
- Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.
- Solvent Polarity : Use dichloromethane or nitrobenzene to stabilize charged intermediates and improve selectivity .
Q. How does the bromothiophene moiety influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The 3-bromothien-2-yl group acts as a directing and participating group:
- Steric Effects : The bulky bromine atom slows oxidative addition but enhances stability of palladium intermediates.
- Electronic Effects : Thiophene’s electron-rich nature facilitates transmetalation with arylboronic acids.
Optimal conditions: Use Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DMF/H₂O solvent at 80°C .
Q. What pharmacological applications are hypothesized for derivatives of this compound?
Derivatives with sulfonyl or amino substituents (e.g., 1-[4-(piperidine-1-sulfonyl)phenyl]ethanone) show promise as:
Q. What advanced analytical techniques are critical for studying the solid-state properties of this compound?
- Single-Crystal XRD : Resolve molecular packing and confirm stereochemistry.
- DSC/TGA : Assess thermal stability (decomposition onset >200°C for similar acetophenones).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯O contacts) .
Methodological Notes
- Contradictory Data : Cross-validate spectral results with independent techniques (e.g., XRD vs. computational models).
- Scale-Up Challenges : Transitioning from batch to flow reactors improves yield reproducibility for Friedel-Crafts reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
